molecular formula C21H27N2O7P B3103444 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate CAS No. 1439900-56-7

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

Cat. No.: B3103444
CAS No.: 1439900-56-7
M. Wt: 450.4 g/mol
InChI Key: CSURKLFFMMBEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate (CAS: 1354823-36-1) is a chiral organophosphorus derivative with the molecular formula C21H27N2O7P and a molecular weight of 450.4 g/mol . Its stereochemistry includes defined (S)-configurations at the phosphorus and alanine moieties, with one undefined stereocenter, contributing to its role as a key intermediate in ProTide prodrug synthesis .

Properties

IUPAC Name

2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSURKLFFMMBEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354823-36-1
Record name 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, also known by its CAS number 1354823-36-1, is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C21H27N2O7P
  • Molecular Weight : 450.4 g/mol
  • IUPAC Name : 2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

The compound features a complex structure characterized by a phosphorous atom bonded to nitrophenoxy and phenoxy groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Intermediate : Reaction of 4-nitrophenol with phenylphosphonic dichloride to yield 4-nitrophenoxyphenylphosphonic dichloride.
  • Coupling Reaction : This intermediate is then reacted with L-alanine and 2-ethylbutanol under controlled conditions to produce the final product.

Biological Activity

Research indicates that this compound exhibits significant antiviral properties. Its mechanism of action primarily involves:

  • Inhibition of Viral Replication : The compound interferes with viral proteins, preventing their function and thus inhibiting replication.
  • Binding Affinity : Studies have shown that it can effectively bind to specific sites on viral enzymes, which is critical for its antiviral activity.

Therapeutic Applications

The compound has been investigated for its potential in treating various viral infections:

  • Ebola Virus : In preclinical studies, it demonstrated potent activity against Ebola virus, with an effective concentration (EC50) less than 100 nM .
  • Broad-Spectrum Antiviral Activity : It has also shown activity against other RNA viruses such as RSV and HCV, indicating its potential as a broad-spectrum antiviral agent .

Case Studies

  • Ebola Virus Challenge Model : In a non-human primate model, treatment with the compound resulted in a significant reduction in viremia and mortality, achieving a survival rate of 100% among treated animals .
  • Phase 1 Studies : Initial clinical trials have been conducted to assess safety and efficacy in human volunteers, showcasing the compound's promise as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-NitrophenolContains nitrophenol groupAntimicrobial properties
PhenylphosphatePhosphate group attached to phenylInvolved in various biochemical pathways
Diethyl phosphonateSimilar phosphonate structureUsed as a chemical warfare agent

The unique combination of a nitrophenoxy group and an ethyl butyl side chain enhances the biological activity of this compound compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Role/Application
Target Compound C21H27N2O7P 450.4 5.1 4-Nitrophenoxy Remdesivir intermediate
Propan-2-yl 2-[[(4-Nitrophenoxy)(Phenoxy)Phosphoryl]Amino]Propanoate C18H21N2O7P 408.3 4.8 4-Nitrophenoxy, isopropyl ester Sofosbuvir intermediate
2-Ethylbutyl ((S)-(Perfluorophenoxy)(Phenoxy)Phosphoryl)-L-Alaninate C21H22F5NO6P 510.4 6.3 Pentafluorophenoxy Enhanced stability for biocatalytic resolution
Remdesivir (GS-5734) C27H35N6O8P 602.58 2.9 4-Aminopyrrolotriazine-cyano dihydroxyoxolane Antiviral prodrug (SARS-CoV-2)

Stereochemical and Reactivity Differences

  • Stereoselectivity in Synthesis : The target compound exists as (Rp, Sp)-diastereomers. Phosphotriesterase (PTE) variants selectively hydrolyze the (Rp)-isomer, leaving the desired (Sp)-isomer for prodrug assembly .
  • Perfluorophenoxy Analogs: Substituting 4-nitrophenoxy with pentafluorophenoxy increases electrophilicity and stability, improving hydrolysis resistance during biocatalytic steps .
Table 2: Comparative Physicochemical Data
Property Target Compound Sofosbuvir Intermediate Perfluorophenoxy Analog Remdesivir
Molecular Weight 450.4 408.3 510.4 602.58
XLogP3 5.1 4.8 6.3 2.9
Hydrogen Bond Acceptors 8 7 6 8
TPSA (Ų) 120 110 95 155
Key Application Prodrug synthesis HCV therapy Biocatalysis SARS-CoV-2 therapy
  • Lipophilicity Trends: The perfluorophenoxy analog’s higher XLogP3 (6.3) enhances membrane permeability but may reduce aqueous solubility, whereas remdesivir’s lower XLogP3 (2.9) balances bioavailability .
  • Synthetic Utility: The 4-nitrophenoxy group in the target compound facilitates nucleophilic displacement reactions, critical for coupling with nucleoside analogs .

Q & A

Q. What are the optimized synthetic routes for 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step phosphorylation and esterification. A common approach includes:

  • Step 1 : Reacting (2S)-2-aminopropanoic acid derivatives with phosphorylating agents (e.g., 4-nitrophenoxy-phenoxyphosphoryl chloride) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to form the phosphoramidate intermediate .
  • Step 2 : Esterification using 2-ethylbutanol under reflux with catalytic DMAP or DCC for coupling.

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
  • Temperature control : Excess heat can hydrolyze the 4-nitrophenoxy leaving group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is critical for isolating enantiomerically pure products .

Q. How is chiral purity validated for this compound, and what analytical methods are recommended?

Chiral purity is validated via:

  • HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) using hexane/isopropanol gradients. Retention time shifts indicate enantiomeric impurities .
  • Circular Dichroism (CD) Spectroscopy : Peaks at 220–250 nm confirm the (2S)-configuration.
  • NMR Analysis : Diastereotopic protons in the 2-ethylbutyl group (δ 0.8–1.5 ppm) show splitting patterns sensitive to stereochemical integrity .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

Advanced methods include:

  • Molecular Dynamics (MD) Simulations : To model binding to acetylcholinesterase or other serine hydrolases. The 4-nitrophenoxy group’s electrophilicity can be assessed for covalent adduct formation .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates the energy profile of phosphoryl transfer reactions catalyzed by the compound .
  • Docking Studies (AutoDock Vina) : Focus on the phosphoramidate moiety’s orientation in active sites. Free energy calculations (MM-GBSA) refine binding affinity predictions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, temperature). Standardize protocols using guidelines like OECD 423 for toxicity studies.
  • Metabolic instability : Use liver microsome assays (e.g., human S9 fraction) to identify degradation products that may skew results .
  • Chiral impurities : Re-evaluate older studies lacking enantiomeric resolution data. Re-test using modern chiral HPLC .

Example : If one study reports neurotoxicity but another does not, compare the enantiomeric ratios and metabolic pathways tested .

Q. What methodologies assess the compound’s pharmacokinetics, including blood-brain barrier (BBB) penetration?

  • In vitro BBB models : Use MDCK-MDR1 cell monolayers to measure permeability (Papp). The 2-ethylbutyl ester may enhance lipophilicity, improving BBB uptake .
  • LC-MS/MS Quantification : Detect parent compound and metabolites in plasma/brain homogenates after intravenous administration in rodents.
  • Radiolabeling (³H/¹⁴C) : Trace distribution in tissues. The phosphoryl amino group’s stability under physiological pH is a key variable .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?

SAR strategies include:

  • Phosphoryl Group Modifications : Replace 4-nitrophenoxy with fluorinated phenoxy groups to alter electrophilicity and reduce off-target effects .
  • Ester Side Chain Variations : Test tert-butyl or cyclopropyl esters for improved metabolic stability vs. 2-ethylbutyl .
  • Amino Acid Backbone Substitutions : Replace (2S)-alanine with β-amino acids to probe steric effects on target binding .

Table 1 : Example SAR Data

ModificationBioactivity (IC₅₀, nM)Metabolic Half-life (h)
4-Nitrophenoxy (Parent)12 ± 1.52.3 ± 0.4
4-Fluorophenoxy18 ± 2.15.1 ± 0.7
tert-Butyl Ester25 ± 3.08.9 ± 1.2

Methodological Notes

  • Synthesis Reproducibility : Always degas solvents to prevent oxidation of the phosphoramidate intermediate .
  • Data Validation : Cross-validate chiral purity results with orthogonal methods (e.g., NMR + HPLC) to avoid false conclusions .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.